molecular formula C15H14N4O5 B15042310 N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B15042310
M. Wt: 330.30 g/mol
InChI Key: QULITHZPHGPHHM-IUXPMGMMSA-N
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Description

N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group, a nitrophenyl moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazides or other functionalized derivatives.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its combination of a nitrophenyl group and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H14N4O5/c1-9-3-4-11(7-16-9)15(21)18-17-8-10-5-6-12(20)14(24-2)13(10)19(22)23/h3-8,20H,1-2H3,(H,18,21)/b17-8-

InChI Key

QULITHZPHGPHHM-IUXPMGMMSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=C(C(=C(C=C2)O)OC)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)OC)[N+](=O)[O-]

Origin of Product

United States

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